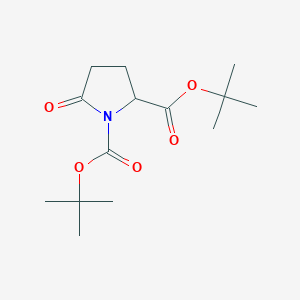
Potassium 1-benzylazetidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 1-benzylazetidine-3-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-benzylazetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with a suitable carboxylate precursor under basic conditions. The reaction is often carried out in the presence of potassium carbonate as a base and a polar aprotic solvent like dioxane . The reaction proceeds through the formation of an intermediate, which cyclizes to form the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 1-benzylazetidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide.
Cyclization Reactions: The azetidine ring can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Potassium Carbonate: Used as a base in the synthesis and various substitution reactions.
Mesyl Chloride: Employed in mesylation-cyclization reactions to activate hydroxyl groups under basic conditions.
Major Products Formed:
3-Cyano, 3-Thiocyano, 3-Azido, and 3-Phenoxy Azetidine-3-Carboxylic Acid Esters: These are some of the major products formed from substitution reactions involving this compound.
Wissenschaftliche Forschungsanwendungen
Potassium 1-benzylazetidine-3-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Potassium 1-benzylazetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The azetidine ring’s strain makes it highly reactive, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Azetidines: These include other azetidine derivatives that share the four-membered ring structure but differ in their substituents.
Uniqueness: Potassium 1-benzylazetidine-3-carboxylate is unique due to its specific benzyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C11H12KNO2 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
potassium;1-benzylazetidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO2.K/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
AXNILTJHAZSLMP-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(CN1CC2=CC=CC=C2)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)






![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)
